(oxolan-2-yl)methyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-2-yl)methyl 2-methylbutanoate is an organic compound characterized by its unique structure, which includes an oxolane ring (a five-membered ring containing one oxygen atom) attached to a methyl 2-methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methyl 2-methylbutanoate typically involves the esterification of 2-methylbutanoic acid with (oxolan-2-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: 2-methylbutanoic acid and (oxolan-2-yl)methanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: Typically, the reaction is carried out at reflux temperature.
Duration: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be advantageous for large-scale production. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and (oxolan-2-yl)methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and (oxolan-2-yl)methanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, (oxolan-2-yl)methyl 2-methylbutanoate serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These studies aim to develop new therapeutic agents for various diseases.
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a solvent in certain applications. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (oxolan-2-yl)methyl 2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic attack, oxidation, or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Oxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of a 2-methylbutanoate group.
(Oxolan-2-yl)methyl propanoate: Contains a propanoate group instead of a 2-methylbutanoate group.
(Oxolan-2-yl)methyl benzoate: Features a benzoate group, offering different reactivity and applications.
Uniqueness
(Oxolan-2-yl)methyl 2-methylbutanoate is unique due to the presence of the 2-methylbutanoate group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, making it suitable for specific synthetic applications and potentially leading to unique biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields, including organic synthesis, pharmaceuticals, and industrial applications. Its unique structure and reactivity make it a valuable intermediate for the development of new chemicals and therapeutic agents. Further research into its properties and applications will continue to uncover its full potential.
Properties
CAS No. |
1881965-98-5 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IVFCTOQBFINRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1CCCO1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.